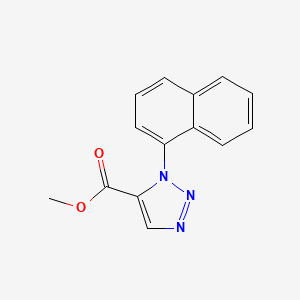![molecular formula C19H26ClN5O6 B13670216 Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a di-tert-butoxycarbonyl (Di-Boc) protected amino group The ethyl ester functionality is attached to the purine ring via an acetate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the amino group: The amino group on the purine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Di-Boc protected amino group.
Chlorination: The purine ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Esterification: The ethyl ester functionality is introduced by reacting the chlorinated purine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Di-Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Deprotection: The free amino purine derivative.
Hydrolysis: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of purine-based drugs and bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The Di-Boc protecting groups can be removed to reveal the active amino group, which can then participate in biochemical interactions. The chloro group may also play a role in binding to target sites through halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can be compared with other purine derivatives such as:
Ethyl 2-[6-chloro-2-amino-9H-purin-9-yl]acetate: Similar structure but without the Di-Boc protection.
Ethyl 2-[6-bromo-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Bromine instead of chlorine.
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-pyrimidin-9-yl]acetate: Pyrimidine ring instead of purine.
The uniqueness of this compound lies in its specific substitution pattern and protecting groups, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C19H26ClN5O6 |
|---|---|
Molekulargewicht |
455.9 g/mol |
IUPAC-Name |
ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
InChI |
InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3 |
InChI-Schlüssel |
WYARDCMDIOYYPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


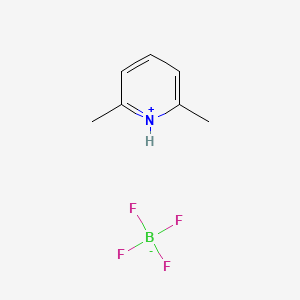
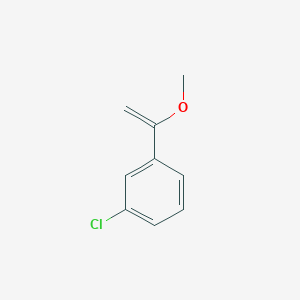

![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
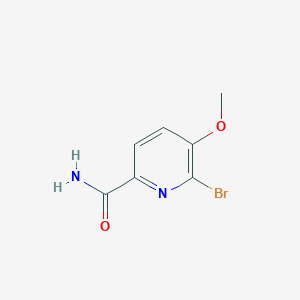
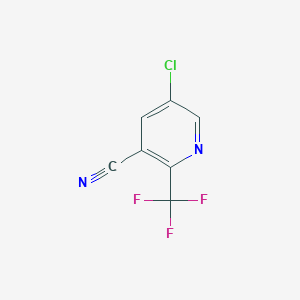
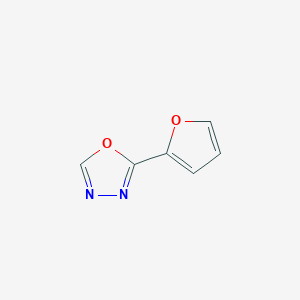

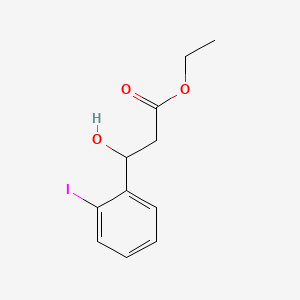
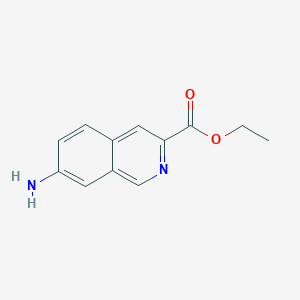
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

